
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane is a chemical compound with the molecular formula C26H54O8. It is known for its unique structure, which includes a phenoxy group attached to a long chain of ethylene glycol units.
Méthodes De Préparation
The synthesis of 1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane typically involves the reaction of phenol with a polyethylene glycol derivative. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the ether bond between the phenoxy group and the polyethylene glycol chain. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane involves its interaction with molecular targets through its phenoxy group and ethylene glycol chain. These interactions can affect various pathways, including those involved in chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane can be compared with other similar compounds, such as:
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: This compound has a similar structure but lacks the phenoxy group, making it less versatile in certain applications.
23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol:
3,6,9,12,15,18,21-Heptaoxatritriacontan-1-oic acid: This compound has a carboxylic acid group, which can participate in different types of reactions compared to the phenoxy group.
The uniqueness of this compound lies in its combination of the phenoxy group and the long ethylene glycol chain, providing a balance of reactivity and stability that is valuable in various applications .
Propriétés
Numéro CAS |
63517-18-0 |
|---|---|
Formule moléculaire |
C32H58O8 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-14-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-28-29-39-30-31-40-32-15-12-11-13-16-32/h11-13,15-16H,2-10,14,17-31H2,1H3 |
Clé InChI |
BOZRBHUUXWZFCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
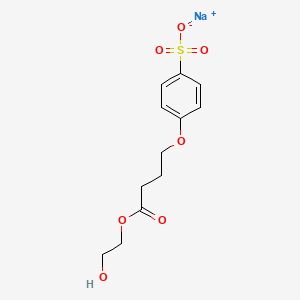
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
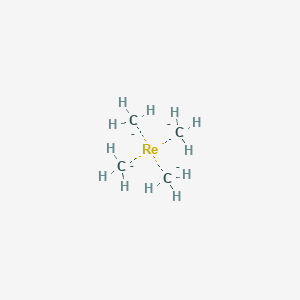



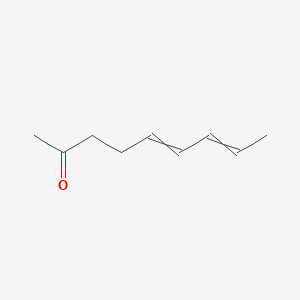
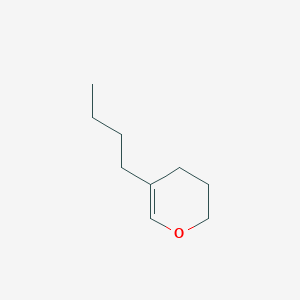
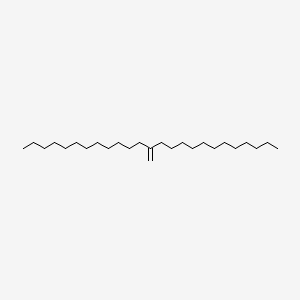
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
